(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of non-1-en-1-yl magnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Various substituted alkenes or alkanes.
Scientific Research Applications
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in various chemical reactions. This reactivity is exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-non-1-enyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BO2/c1-6-7-8-9-10-11-12-13-16-17-14(2,3)15(4,5)18-16/h12-13H,6-11H2,1-5H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVXAVATPAOEO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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